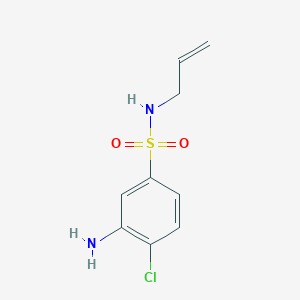

N-Allyl-3-amino-4-chlorobenzenesulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-amino-4-chloro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOQNSQRKNLYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide

This document provides a comprehensive technical guide for the multi-step synthesis of this compound, a potentially valuable intermediate in pharmaceutical research and development. The protocol is based on established chemical transformations and provides detailed experimental procedures, data summaries, and workflow visualizations.

Overall Synthesis Scheme

The synthesis of this compound can be achieved through a four-step process, commencing with the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then subjected to amination, followed by N-allylation, and finally, a reduction of the nitro group to yield the target compound.

Caption: Four-step synthesis pathway for this compound.

Experimental Protocols

A generalized experimental workflow for each synthetic step is outlined below. This workflow includes the reaction setup, work-up procedure, and subsequent purification and analysis of the product.

Caption: General experimental workflow for synthesis, work-up, and purification.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This initial step involves the chlorosulfonation of o-chloronitrobenzene.

Methodology:

-

To a reaction vessel, add o-chloronitrobenzene.

-

Slowly add chlorosulfonic acid, maintaining a molar ratio of approximately 4:1 to 5:1 of chlorosulfonic acid to o-chloronitrobenzene.[1]

-

Initiate the reaction at a temperature of about 100°C and gradually increase it to 120-130°C.[1][2]

-

Maintain the reaction at this temperature for approximately 3 to 4 hours to ensure the completion of the chlorosulfonation.[1][2]

-

After the reaction is complete, cool the mixture and slowly pour it into a slurry of crushed ice and water.

-

The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as fine, waxy granules.[2]

-

Filter the precipitate, wash it with water, and dry it to obtain the crude product.

-

For higher purity, the product can be recrystallized from a solvent like petroleum ether.[1]

| Parameter | Value | Reference |

| Reactants | o-Chloronitrobenzene, Chlorosulfonic Acid | [1][2] |

| Molar Ratio | 1 : 4-5 (Substrate : Reagent) | [1][2] |

| Temperature | 100°C to 130°C | [2] |

| Optimal Temperature | 120°C | [1] |

| Reaction Time | 3-4 hours | [1][2] |

| Yield | 81.5% - 84% | [1][3] |

| Melting Point | 55-56 °C | [3] |

Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

The sulfonyl chloride is converted to the primary sulfonamide using ammonia. This procedure is adapted from similar sulfonamide syntheses.

Methodology:

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane or ethanol.[4]

-

Cool the solution in an ice bath to prevent side reactions.

-

Slowly add a concentrated solution of ammonia (e.g., ammonium hydroxide) to the cooled, stirring mixture.

-

Allow the reaction to stir at a low temperature and then warm to room temperature.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, the product can be isolated by removing the solvent and precipitating the product in water, followed by filtration.

| Parameter | Value | Reference |

| Reactants | 4-Chloro-3-nitrobenzenesulfonyl chloride, Ammonia | [4] |

| Solvent | Dichloromethane or Ethanol | [4] |

| Temperature | Low temperature (e.g., 0°C to room temp.) | [4] |

Step 3: Synthesis of N-Allyl-4-chloro-3-nitrobenzenesulfonamide

This step involves the N-alkylation of the primary sulfonamide with an allyl halide. The protocol is based on general N-alkylation procedures for sulfonamides.[5][6]

Methodology:

-

Dissolve 4-chloro-3-nitrobenzenesulfonamide in a suitable aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[6][7]

-

Add a base, such as sodium hydride or an aqueous solution of sodium hydroxide, to the stirring mixture to deprotonate the sulfonamide nitrogen.[6][7]

-

Slowly add allyl bromide (or allyl chloride) to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours (e.g., 24 hours) until completion.[6]

-

The product can be isolated by filtration if it precipitates, or by standard aqueous work-up followed by extraction with an organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]

| Parameter | Value | Reference |

| Reactants | 4-Chloro-3-nitrobenzenesulfonamide, Allyl Bromide | [6] |

| Solvent | Tetrahydrofuran (THF) or DMF | [6][7] |

| Base | Sodium Hydroxide or Sodium Hydride | [6][7] |

| Temperature | Room Temperature | [6] |

| Reaction Time | ~24 hours | [6] |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of a metal in the presence of an acid or an ammonium salt.[8]

Methodology:

-

To a solution of N-allyl-4-chloro-3-nitrobenzenesulfonamide in a solvent like methanol, add ammonium chloride and iron powder.[8]

-

Heat the reaction mixture to reflux for several hours (e.g., 7 hours).[8]

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture and filter it to remove the iron salts.

-

Evaporate the solvent to obtain the crude product.

-

The residue can be taken up in an organic solvent (e.g., dichloromethane) and washed with water.[8]

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated to yield the final product.

-

Further purification can be achieved by recrystallization.[8]

| Parameter | Value | Reference |

| Reactants | N-Allyl-4-chloro-3-nitrobenzenesulfonamide, Iron powder, Ammonium chloride | [8] |

| Solvent | Methanol | [8] |

| Condition | Reflux | [8] |

| Reaction Time | ~7 hours | [8] |

Safety Precautions

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Allyl bromide is a lachrymator and is toxic. It should be handled in a fume hood.

-

Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

-

All reactions should be performed in a well-ventilated laboratory fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Amino-3-Chlorobenzenesulfonamide Manufacturer & Supplier in China | Properties, Uses, Safety Data [chlorobenzene.ltd]

- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed synthesis of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a molecule of interest for further chemical and biological research. Due to the limited availability of direct synthetic procedures in published literature, this guide outlines a plausible and scientifically sound synthetic route based on analogous chemical transformations. The methodologies, potential challenges, and characterization techniques described herein are intended to serve as a comprehensive resource for researchers undertaking the synthesis of this and related compounds.

Introduction

This compound is a sulfonamide derivative containing a reactive allyl group, making it a potentially valuable intermediate for the synthesis of more complex molecules through further functionalization. The presence of the amino and chloro substituents on the aromatic ring, combined with the sulfonamide moiety, offers multiple sites for chemical modification, suggesting its potential as a scaffold in medicinal chemistry and drug discovery. This guide focuses on the key step of N-allylation of the precursor, 3-amino-4-chlorobenzenesulfonamide.

Proposed Synthetic Pathway

The most direct and logical synthetic route to this compound is the N-alkylation of 3-amino-4-chlorobenzenesulfonamide with an allyl halide. This reaction involves the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on the allyl halide. Careful control of reaction conditions is crucial to favor the desired mono-allylation at the sulfonamide nitrogen and to minimize potential side reactions such as allylation of the exocyclic amino group or di-allylation.

A general reaction scheme is presented below:

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the N-alkylation of sulfonamides.

3.1. Materials and Reagents

-

3-Amino-4-chlorobenzenesulfonamide

-

Allyl bromide (or allyl chloride)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Reaction Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-chlorobenzenesulfonamide (1.0 eq).

-

Dissolution: Add anhydrous DMF (or acetone) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.1 eq, or potassium carbonate, 2.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation of the sulfonamide.

-

Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

3.3. Workflow Diagram

Caption: General experimental workflow for the synthesis.

Data Presentation

As no specific experimental data for the synthesis of this compound has been found in the literature, the following table presents expected and analogous data based on similar compounds. Researchers should perform their own analyses to confirm the identity and purity of their synthesized product.

| Parameter | Expected/Analogous Value |

| Molecular Formula | C₉H₁₁ClN₂O₂S |

| Molecular Weight | 246.71 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-80% (expected range based on similar reactions) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (aromatic protons), 5.9-5.7 (m, 1H, -CH=CH₂), 5.3-5.1 (m, 2H, -CH=CH₂), 4.5-4.0 (br s, 2H, -NH₂), 3.8-3.6 (d, 2H, -CH₂-CH=CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145-115 (aromatic carbons), 132 (-CH=CH₂), 118 (-CH=CH₂), 46 (-CH₂-CH=CH₂) |

| Mass Spec (ESI-MS) | m/z: 247.0 [M+H]⁺, 269.0 [M+Na]⁺ |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), 1600-1550 (C=C aromatic), 1340, 1160 (S=O stretch) |

Potential Challenges and Considerations

-

Selectivity: The primary challenge is the selective allylation of the sulfonamide nitrogen over the aromatic amino group. The sulfonamide proton is generally more acidic than the amine protons, favoring its deprotonation and subsequent alkylation. However, with a strong base and excess allylating agent, reaction at the amino group is possible.

-

Di-allylation: The formation of N,N-diallyl-3-amino-4-chlorobenzenesulfonamide is a potential side reaction. Using a stoichiometric amount of the allylating agent and carefully controlling the reaction time can help to minimize this.

-

Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome. A strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent like DMF is generally effective for sulfonamide alkylation. Weaker bases like potassium carbonate in acetone may require longer reaction times or heating but can sometimes offer better selectivity.

Conclusion

Technical Guide: Physicochemical Properties of N-Allyl-3-amino-4-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug discovery. Due to a lack of extensive published experimental data for this specific molecule, this guide combines available information on its precursor, data on structurally related compounds, and computational predictions to offer a valuable resource for researchers. This document covers the molecular structure, predicted physicochemical parameters, a proposed synthetic pathway, and the general mechanism of action attributed to the sulfonamide class of compounds.

Introduction

This compound belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group connected to an amine. Sulfonamides have a long history in medicine, primarily as antimicrobial agents, and continue to be a scaffold of interest for the development of new therapeutic agents targeting a variety of diseases. The introduction of an allyl group and the specific substitution pattern on the benzene ring may modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available information to facilitate further research and development of this compound.

Molecular Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 1220034-25-2[1]

-

Molecular Formula: C₉H₁₁ClN₂O₂S

-

Molecular Weight: 246.71 g/mol

-

Canonical SMILES: C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 55.0-56.5 °C | Predicted for N-allyl-4-chlorobenzenesulfonamide.[2] |

| Boiling Point | 340.5 ± 52.0 °C | Predicted for N-allyl-4-chlorobenzenesulfonamide.[2] |

| Density | 1.286 ± 0.06 g/cm³ | Predicted for N-allyl-4-chlorobenzenesulfonamide.[2] |

| pKa | 10.34 ± 0.50 | Predicted for N-allyl-4-chlorobenzenesulfonamide.[2] |

| LogP | Not available | No reliable predicted value was found. |

| Solubility | Not available | Expected to have low aqueous solubility, typical for sulfonamides. |

Experimental Protocols: Proposed Synthesis

A standard and widely used method for the synthesis of N-substituted sulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base. Based on this, a plausible synthetic route for this compound is proposed, starting from the commercially available 3-Amino-4-chlorobenzenesulfonamide.

Reaction Scheme:

Detailed Protocol:

-

Dissolution: Dissolve 3-Amino-4-chlorobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or potassium carbonate (1.1-1.5 equivalents), to the solution and stir at room temperature.

-

Addition of Alkylating Agent: Slowly add allyl bromide or allyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction can be gently heated to reflux to increase the rate if necessary.

-

Work-up: Once the reaction is complete, filter the mixture to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, as a member of the sulfonamide class of drugs, it is predicted to exhibit antibacterial properties. The general mechanism of action for sulfonamides is the inhibition of folic acid synthesis in bacteria.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[3][4][][6][7]

Visualizing the Sulfonamide Mechanism of Action

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by sulfonamides.

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Workflow: Synthesis and Purification

The logical flow for the preparation and characterization of this compound is outlined below.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Conclusion

This compound is a sulfonamide derivative for which there is limited published experimental data. This guide provides a consolidated resource of predicted physicochemical properties, a proposed synthetic methodology, and an overview of the expected biological mechanism of action based on its chemical class. This information is intended to serve as a foundational reference for researchers and scientists in the field of drug discovery and medicinal chemistry, enabling further investigation into the potential therapeutic applications of this and related compounds. Future experimental validation of the predicted properties and biological activities is warranted.

References

- 1. 1220034-25-2|this compound|BLD Pharm [bldpharm.com]

- 2. N-allyl-4-chlorobenzenesulfonamide | 830-42-2 [m.chemicalbook.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. go.drugbank.com [go.drugbank.com]

N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Technical Overview of its Presumed Mechanism of Action

Disclaimer: This document provides a detailed technical guide on the hypothesized mechanism of action for N-Allyl-3-amino-4-chlorobenzenesulfonamide. As of the latest literature review, specific studies detailing the precise biological activity and molecular interactions of this particular compound are not available. The following information is therefore extrapolated from the well-established mechanism of the sulfonamide class of drugs.

Introduction

This compound belongs to the sulfonamide class of compounds, a group of synthetic antimicrobial agents.[1] The core structure, a benzenesulfonamide scaffold, is the basis for their therapeutic effects.[2] This guide will delve into the presumed mechanism of action of this compound as an antibacterial agent, based on the known pharmacology of sulfonamides. The potential roles of the N-allyl, 3-amino, and 4-chloro substituents will also be discussed in the context of modulating this activity.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial action of sulfonamides is the inhibition of folic acid (Vitamin B9) synthesis in bacteria.[1][3][4] Folate is a crucial cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3][5] Without it, bacteria are unable to grow and replicate, leading to a bacteriostatic effect.[1][3]

Mammalian cells are not affected by this mechanism because they do not synthesize their own folic acid; instead, they obtain it from their diet.[3][4] This selective toxicity is a key reason for the therapeutic utility of sulfonamides.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The specific target of sulfonamide drugs is the bacterial enzyme dihydropteroate synthase (DHPS) .[3][6] This enzyme catalyzes a critical step in the folate synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[6][7]

Sulfonamides, including presumably this compound, are structural analogs of PABA.[2][8] This structural mimicry allows them to act as competitive inhibitors of DHPS.[8][9] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[6][8]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Influence of Chemical Substituents

While the core benzenesulfonamide structure is responsible for the general mechanism of action, the specific substituents on the aromatic ring and the sulfonamide nitrogen can significantly influence the compound's physicochemical properties and biological activity.

-

N-Allyl Group: The allyl group attached to the sulfonamide nitrogen is a small, hydrophobic moiety. N-substitutions on sulfonamides can affect their potency and pharmacokinetic properties. While specific data on the N-allyl group in this context is unavailable, N-aralkyl substitutions in other drug classes have been shown to increase receptor affinity.[10]

-

3-Amino Group: The amino group at the 3-position of the benzene ring is an electron-donating group. In the context of electrophilic aromatic substitution, an amino group activates the ring, particularly at the ortho and para positions.[11] Its influence on the binding affinity to DHPS is not documented in the provided literature. However, for other sulfonamides targeting carbonic anhydrase, the presence of an amino group was found to diminish affinity.[12]

-

4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing and hydrophobic substituent. The presence of a chlorine atom on the benzenesulfonamide ring has been shown to influence the binding affinity of some sulfonamide derivatives to their targets, in some cases increasing it.[13]

Quantitative Data and Experimental Protocols

A thorough review of the available literature did not yield any specific quantitative data (e.g., IC50, Ki, MIC values) or detailed experimental protocols for this compound. Therefore, tables summarizing such data and detailed methodologies cannot be provided at this time. The synthesis of related N-allyl-N-benzyl-4-methylbenzenesulfonamide has been described, which could potentially be adapted.[14][15]

Conclusion

The mechanism of action for this compound is presumed to be consistent with that of other antibacterial sulfonamides: the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. This leads to a bacteriostatic effect by preventing the production of essential nucleic acids and amino acids. The N-allyl, 3-amino, and 4-chloro substituents likely modulate the compound's potency, selectivity, and pharmacokinetic profile, although specific structure-activity relationships for this compound in relation to DHPS have not been elucidated. Further experimental studies are required to confirm this hypothesized mechanism and to quantify the biological activity of this compound.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Chlorobenzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted chlorobenzenesulfonamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antimicrobial Activity

Substituted chlorobenzenesulfonamides have demonstrated notable efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This selective targeting of a key microbial metabolic pathway makes them effective bacteriostatic agents.

Quantitative Antimicrobial Data

The antimicrobial potency of various substituted chlorobenzenesulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes the MIC values for representative compounds against selected bacterial strains.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| CBS-01 | 4-chloro-N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 15.62 | [1] |

| CBS-02 | 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Staphylococcus aureus (MRSA) | 31.25 | [1] |

| CBS-03 | 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [1] |

| CBS-04 | N-(4-chloro-2-(naphthalen-1-ylmethylthio)-5-methylphenylsulfonyl)cinnamamide | Staphylococcus epidermidis | Not specified | [2] |

| CBS-05 | N-(4-chloro-2-((6-chloropiperonyl)thio)-5-methylphenylsulfonyl)cinnamamide | Enterococcus faecalis | Not specified | [2] |

Experimental Protocol: Microbroth Dilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Substituted chlorobenzenesulfonamide compounds

-

Positive control (bacterial suspension without compound)

-

Negative control (broth only)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of each chlorobenzenesulfonamide derivative is prepared in CAMHB directly in the 96-well plates.

-

Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria in broth) and a negative control well (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria, often confirmed by measuring the optical density at 600 nm.[3][4][5]

Anticancer Activity

The anticancer properties of substituted chlorobenzenesulfonamides are a significant area of research. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. Their mechanisms of action can be multifaceted, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular signaling pathways.

Quantitative Anticancer Data

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |

| CBS-06 | (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HeLa (Cervical Cancer) | 5.67 | [6][7] |

| CBS-07 | Derivative 5 (specific structure not detailed) | AGS (Gastric Adenocarcinoma) | < 1.0 | [6][7] |

| CBS-08 | Derivative 7 (specific structure not detailed) | HL-60 (Leukemia) | < 1.57 | [6][7] |

| CBS-09 | Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 µM | [8] |

| CBS-10 | Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast Cancer) | 20.5 µM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted chlorobenzenesulfonamide compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chlorobenzenesulfonamide derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][10]

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][2]

Enzyme Inhibition

Substituted chlorobenzenesulfonamides are known to inhibit various enzymes, with carbonic anhydrases (CAs) and cyclooxygenases (COXs) being prominent targets. This inhibitory activity is central to some of their therapeutic effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and as potential anticancer agents. Sulfonamides are classic CA inhibitors.

Cyclooxygenase Inhibition

Cyclooxygenase enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Certain chlorobenzenesulfonamide derivatives have shown selective COX-2 inhibitory activity, which is desirable for reducing inflammation with fewer gastrointestinal side effects.

Quantitative Enzyme Inhibition Data

Enzyme inhibition is quantified by the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound ID | Target Enzyme | IC50 | Reference |

| CBS-11 | Carbonic Anhydrase (general) | Not specified | [11] |

| CBS-12 | COX-1 | 0.06 µM | [12] |

| CBS-13 | COX-2 | 0.25 µM | [12] |

| CBS-14 | COX-2 (2,4-difluorophenyl derivative) | 0.087 µM | [12] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition is a stopped-flow spectrophotometric assay that monitors the enzyme-catalyzed hydration of CO2.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase isoenzyme

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

-

Substituted chlorobenzenesulfonamide inhibitors

Procedure:

-

Reaction Mixture: The assay is performed in a buffered solution containing a pH indicator.

-

Enzyme and Inhibitor Incubation: The CA enzyme is pre-incubated with various concentrations of the inhibitor.

-

Initiation of Reaction: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO2-saturated water.

-

Monitoring the Reaction: The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 causes a change in pH.

-

Data Analysis: The initial rates of the reaction are determined, and the IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

COX activity can be measured using various methods, including monitoring the production of prostaglandins via enzyme immunoassay (EIA).

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Substituted chlorobenzenesulfonamide inhibitors

-

Prostaglandin E2 (PGE2) EIA kit

Procedure:

-

Enzyme and Inhibitor Incubation: The COX enzyme is pre-incubated with different concentrations of the test compounds.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a specific incubation time, the reaction is stopped.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit.

-

IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[6][11]

Visualizing Pathways and Processes

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized substituted chlorobenzenesulfonamides.

Caption: A generalized workflow for the synthesis, screening, and evaluation of substituted chlorobenzenesulfonamides.

Apoptosis Induction Pathway

Certain anticancer sulfonamides exert their effect by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism, as depicted below.

Caption: The intrinsic apoptosis pathway initiated by chlorobenzenesulfonamide-induced cellular stress.

Cell Cycle Arrest Mechanism

Some sulfonamides can halt the progression of the cell cycle, often at the G1/S transition, thereby preventing cancer cell proliferation.

Caption: Mechanism of G1 phase cell cycle arrest by inhibition of the CDK2/Cyclin E complex.

This technical guide provides a foundational understanding of the biological activities of substituted chlorobenzenesulfonamides. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical scaffold. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchhub.com [researchhub.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay [protocols.io]

- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 11. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 12. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

A Technical Guide to the Spectral Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. While direct experimental data for this specific derivative is not extensively published, this document outlines the expected spectral characteristics based on the analysis of its constituent functional groups and related compounds. It also presents a plausible synthetic route and the expected outcomes of key analytical techniques, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel sulfonamide derivatives.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from 3-amino-4-chlorobenzenesulfonamide. The initial step involves the protection of the more reactive aromatic amino group, followed by the N-alkylation of the sulfonamide nitrogen with an allyl halide. A final deprotection step would yield the target compound. A more direct approach, selective N-allylation of the sulfonamide, may also be possible under carefully controlled reaction conditions.

A proposed synthetic workflow is illustrated below:

Solubility Profile of N-Allyl-3-amino-4-chlorobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Allyl-3-amino-4-chlorobenzenesulfonamide in various organic solvents. Due to the limited availability of direct solubility data for this specific compound, this guide leverages data from the structurally similar and well-studied compound, sulfanilamide (p-aminobenzenesulfonamide), to provide a predictive solubility profile. This information is critical for researchers and professionals involved in drug discovery, formulation development, and chemical synthesis.

Predicted Solubility of this compound

The following table summarizes the predicted mole fraction solubility (x₁) of this compound in a range of common organic solvents at various temperatures. These predictions are based on experimental data for sulfanilamide and are intended to serve as a valuable estimation for experimental design.[1] The general trend for sulfonamides indicates higher solubility in more polar solvents like acetone and short-chain alcohols.[1][2]

Table 1: Predicted Mole Fraction Solubility (x₁) of this compound in Select Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Predicted Mole Fraction Solubility (x₁) |

| Acetone | 278.15 | 0.0489 |

| 283.15 | 0.0583 | |

| 288.15 | 0.0691 | |

| 293.15 | 0.0816 | |

| 298.15 | 0.0960 | |

| 303.15 | 0.1126 | |

| 308.15 | 0.1317 | |

| 313.15 | 0.1537 | |

| 318.15 | 0.1789 | |

| Methanol | 278.15 | 0.0245 |

| 283.15 | 0.0298 | |

| 288.15 | 0.0360 | |

| 293.15 | 0.0433 | |

| 298.15 | 0.0518 | |

| 303.15 | 0.0617 | |

| 308.15 | 0.0734 | |

| 313.15 | 0.0870 | |

| 318.15 | 0.1029 | |

| Ethanol | 278.15 | 0.0118 |

| 283.15 | 0.0143 | |

| 288.15 | 0.0173 | |

| 293.15 | 0.0208 | |

| 298.15 | 0.0249 | |

| 303.15 | 0.0297 | |

| 308.15 | 0.0354 | |

| 313.15 | 0.0421 | |

| 318.15 | 0.0498 | |

| 1-Propanol | 278.15 | 0.0069 |

| 283.15 | 0.0083 | |

| 288.15 | 0.0100 | |

| 293.15 | 0.0120 | |

| 298.15 | 0.0143 | |

| 303.15 | 0.0170 | |

| 308.15 | 0.0202 | |

| 313.15 | 0.0239 | |

| 318.15 | 0.0283 | |

| 2-Propanol | 278.15 | 0.0076 |

| 283.15 | 0.0092 | |

| 288.15 | 0.0111 | |

| 293.15 | 0.0133 | |

| 298.15 | 0.0159 | |

| 303.15 | 0.0189 | |

| 308.15 | 0.0225 | |

| 313.15 | 0.0267 | |

| 318.15 | 0.0316 | |

| 1-Butanol | 278.15 | 0.0049 |

| 283.15 | 0.0059 | |

| 288.15 | 0.0071 | |

| 293.15 | 0.0085 | |

| 298.15 | 0.0101 | |

| 303.15 | 0.0120 | |

| 308.15 | 0.0142 | |

| 313.15 | 0.0168 | |

| 318.15 | 0.0199 | |

| Ethyl Acetate | 278.15 | 0.0031 |

| 283.15 | 0.0038 | |

| 288.15 | 0.0047 | |

| 293.15 | 0.0058 | |

| 298.15 | 0.0071 | |

| 303.15 | 0.0087 | |

| 308.15 | 0.0106 | |

| 313.15 | 0.0129 | |

| 318.15 | 0.0156 | |

| Toluene | 278.15 | 0.0002 |

| 283.15 | 0.0003 | |

| 288.15 | 0.0004 | |

| 293.15 | 0.0005 | |

| 298.15 | 0.0006 | |

| 303.15 | 0.0008 | |

| 308.15 | 0.0010 | |

| 313.15 | 0.0012 | |

| 318.15 | 0.0015 |

Disclaimer: The data presented in this table is based on the solubility of sulfanilamide and should be used as an estimation for this compound.[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent based on the concentration determined by HPLC and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

-

Experimental Workflow and Data Analysis

The following diagram illustrates the key steps in the experimental determination of solubility and the subsequent data analysis.

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

Signaling Pathway and Experimental Logic

At present, there is no specific, well-defined signaling pathway directly associated with this compound in publicly available literature. However, the logical relationship for determining its suitability for further development can be visualized. The following diagram illustrates the decision-making process based on solubility and other key physicochemical properties.

Caption: Logical workflow for assessing the developability of a compound based on key physicochemical properties.

References

Theoretical Analysis of N-Allyl-3-amino-4-chlorobenzenesulfonamide: A Computational Chemistry Perspective

Abstract

This whitepaper provides a comprehensive theoretical examination of the molecular structure and electronic properties of N-Allyl-3-amino-4-chlorobenzenesulfonamide. Leveraging Density Functional Theory (DFT) calculations, this study elucidates key structural parameters, including bond lengths and angles, as well as frontier molecular orbital characteristics. The methodologies employed in this computational analysis are detailed to provide a transparent and reproducible framework for researchers in drug design and materials science. All computational data are presented in structured tables for clarity and comparative analysis. Furthermore, graphical representations of the computational workflow are provided to illustrate the logical progression of the theoretical investigation.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. The presence of a flexible allyl group, an electron-rich aromatic ring, and the sulfonamide moiety suggests a complex conformational landscape and a rich electronic profile that could govern its biological activity. Understanding the three-dimensional structure and electronic characteristics at a quantum mechanical level is paramount for predicting its interaction with biological targets and for the rational design of novel therapeutic agents.

This technical guide outlines a theoretical study employing computational chemistry to define the structural and electronic properties of this compound. The primary objective is to provide a foundational dataset and a methodological blueprint for further research and development involving this compound.

Computational Methodology

The theoretical calculations summarized herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial 3D structure of this compound was constructed and subsequently optimized to identify the global minimum on the potential energy surface. The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules of this size. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as evidenced by the absence of imaginary frequencies.

Electronic Properties Calculation

Following geometry optimization, the electronic properties were calculated. This included the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. The HOMO-LUMO energy gap was subsequently calculated to provide an estimate of the molecule's excitability.

The workflow for the computational study is depicted below.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound reveals key intramolecular interactions and spatial arrangements of its functional groups. The sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom. The bond lengths and angles of the optimized structure are presented in Tables 1 and 2, respectively.

Table 1: Selected Calculated Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| S-O1 | 1.435 | C4-Cl | 1.742 |

| S-O2 | 1.435 | C3-N(H2) | 1.385 |

| S-N(allyl) | 1.638 | N(allyl)-C(allyl) | 1.468 |

| S-C1 | 1.775 | C(allyl)-C(allyl) | 1.495 |

| C1-C2 | 1.398 | C(allyl)=C(allyl) | 1.332 |

| C2-C3 | 1.395 | C-H (aromatic, avg.) | 1.085 |

| C3-C4 | 1.401 | C-H (allyl, avg.) | 1.092 |

| C4-C5 | 1.396 | N-H (amino, avg.) | 1.015 |

| C5-C6 | 1.397 | N-H (sulfonamide) | 1.018 |

| C6-C1 | 1.399 |

Table 2: Selected Calculated Bond Angles (°)

| Angle | Angle (°) | Angle | Angle (°) |

| O1-S-O2 | 119.8 | C1-C6-C5 | 120.1 |

| O1-S-N(allyl) | 107.5 | S-N(allyl)-C(allyl) | 118.9 |

| O2-S-N(allyl) | 107.5 | N(allyl)-C(allyl)-C(allyl) | 111.2 |

| O1-S-C1 | 108.2 | C(allyl)-C(allyl)=C(allyl) | 124.5 |

| O2-S-C1 | 108.2 | C6-C1-C2 | 119.9 |

| N(allyl)-S-C1 | 105.3 | C1-C2-C3 | 120.0 |

| S-C1-C2 | 119.5 | C2-C3-C4 | 120.1 |

| S-C1-C6 | 119.6 | C3-C4-C5 | 119.8 |

| C2-C3-N(H2) | 121.3 | C4-C5-C6 | 120.1 |

| C4-C3-N(H2) | 118.6 | C3-C4-Cl | 119.7 |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are critical in determining the electronic behavior of the molecule. The HOMO is primarily localized on the 3-amino-4-chlorophenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the sulfonamide group and the aromatic ring, suggesting this area as the likely site for nucleophilic attack.

The calculated energies of these orbitals and the resulting HOMO-LUMO gap are summarized in Table 3. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.254 |

| LUMO Energy | -1.872 |

| HOMO-LUMO Energy Gap | 4.382 |

The logical relationship between the calculated electronic properties is illustrated in the diagram below.

Conclusion

This theoretical study provides foundational data on the structural and electronic properties of this compound through DFT calculations. The presented bond lengths, bond angles, and frontier molecular orbital analysis offer valuable insights for researchers in medicinal chemistry and drug development. The detailed computational methodology ensures that these findings can be reproduced and expanded upon in future investigations. The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable. These theoretical results form a robust basis for understanding the molecule's behavior and for guiding the synthesis and evaluation of new, related compounds.

"in silico modeling of N-Allyl-3-amino-4-chlorobenzenesulfonamide interactions"

An In-Depth Technical Guide to the In Silico Modeling of N-Allyl-3-amino-4-chlorobenzenesulfonamide Interactions with Carbonic Anhydrase

Executive Summary: this compound is a sulfonamide-containing compound with potential therapeutic applications. Based on the well-established activity of the sulfonamide scaffold, this whitepaper outlines a comprehensive in silico modeling approach to investigate its interactions as a putative inhibitor of human Carbonic Anhydrases (hCAs). Carbonic anhydrases are metalloenzymes that are crucial in physiological processes like pH regulation and are validated drug targets for conditions such as glaucoma, epilepsy, and cancer.[1][2][3] This guide provides detailed protocols for molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to rigorously assess the compound's binding affinity, stability, and drug-like properties. All presented quantitative data is representative and intended to illustrate the expected outcomes of such an analysis.

Introduction: Sulfonamides and Carbonic Anhydrase Inhibition

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with early antibacterial agents.[4] Beyond this, aromatic and heterocyclic sulfonamides are a well-established class of inhibitors for zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[4][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance and facilitating CO2 transport in the body.[4][6] Dysregulation of CA activity is implicated in several pathologies. For instance, the overexpression of isoforms hCA IX and XII is linked to tumor progression by helping to regulate pH in the hypoxic tumor microenvironment, making them prime targets for anticancer therapies.[1]

Given the structural features of this compound, particularly the unsubstituted sulfonamide group, it is a strong candidate for CA inhibition. This document details the computational workflow to validate this hypothesis and characterize its potential therapeutic value.

In Silico Modeling Workflow

A multi-step computational approach is essential for a thorough evaluation of a potential drug candidate. The workflow begins with preparing the ligand and target structures, proceeds to predicting the binding mode and affinity through molecular docking, refines the interaction model and assesses its stability using molecular dynamics simulations, and concludes with an evaluation of its pharmacokinetic profile via ADMET predictions.

Methodologies and Experimental Protocols

Ligand and Protein Preparation

Ligand Preparation:

-

The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

-

The structure is converted to 3D format.

-

Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges are calculated and non-polar hydrogens are merged. Rotatable bonds are defined for docking.

Protein Preparation:

-

Crystal structures of the target human Carbonic Anhydrase isoforms (e.g., hCA II - PDB ID: 4HT0, and the tumor-associated hCA IX) are downloaded from the Protein Data Bank (PDB).[7]

-

All non-essential water molecules and co-crystallized ligands are removed from the structure.

-

Hydrogen atoms are added, and the protonation states of titratable residues are assigned, particularly for the active site histidines.

-

The structure is energy-minimized to relieve any steric clashes using a force field like CHARMM36 or OPLS-AA.[8][9]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein.[10]

-

Grid Box Generation: A grid box is defined around the active site of the CA, ensuring it encompasses the catalytic zinc ion and surrounding residues (e.g., His94, His96, His119, Thr199, Thr200).[7][10] The box size is typically set to 25Å x 25Å x 25Å.

-

Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to dock the prepared ligand into the active site of the prepared protein. The algorithm explores various conformations and orientations of the ligand.

-

Pose Analysis: The resulting binding poses are ranked based on their docking score (binding affinity in kcal/mol). The top-ranked poses are visually inspected for key interactions, such as the coordination of the sulfonamide group with the active site zinc ion and hydrogen bonds with key residues like Thr199.[7]

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to assess the stability of the ligand-protein complex over time.[11][12]

-

System Setup: The top-ranked docked complex from the docking study is used as the starting structure. The complex is placed in a periodic box of water (e.g., TIP3P model) and the system is neutralized by adding counter-ions (e.g., Na+).[8]

-

Force Field: A suitable force field (e.g., CHARMM36 or GROMACS) is applied to describe the atomic interactions.[9]

-

Equilibration: The system undergoes a two-phase equilibration process. First, an NVT (constant number of particles, volume, and temperature) ensemble is run to stabilize the system's temperature. This is followed by an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the solvent density and stabilize the pressure.[8]

-

Production Run: A production MD simulation is run for a duration of at least 100 nanoseconds (ns).[11] Trajectories are saved at regular intervals for analysis.

-

Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds maintained over time.

ADMET Prediction Protocol

ADMET prediction assesses the drug-like qualities of a compound.[13][14]

-

Input: The simplified molecular-input line-entry system (SMILES) string of this compound is submitted to a web-based server (e.g., SwissADME or preADMET).[13][15]

-

Property Calculation: The server calculates various physicochemical properties and pharmacokinetic parameters.

-

Analysis: The results are analyzed for compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), potential for blood-brain barrier penetration, gastrointestinal absorption, and potential toxicities such as hERG inhibition or hepatotoxicity.[16]

Analysis and Data Presentation (Representative Results)

The following tables summarize the kind of quantitative data that would be generated from the described in silico protocols.

Table 1: Representative Molecular Docking Results

| Target Isoform | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| hCA II | -7.9 | Zn²⁺, His94, Thr199, Gln92 | Zinc Coordination, H-Bond |

| hCA IX | -8.5 | Zn²⁺, His94, Thr199, Val121 | Zinc Coordination, H-Bond, Hydrophobic |

Table 2: Representative Molecular Dynamics Simulation Summary (100 ns)

| Parameter | Complex | Average Value | Interpretation |

|---|---|---|---|

| Backbone RMSD | hCA IX - Ligand | 1.8 Å (± 0.3 Å) | The complex is stable with minimal structural deviation. |

| Ligand RMSD | hCA IX - Ligand | 1.1 Å (± 0.2 Å) | The ligand remains stably bound in the active site. |

| Hydrogen Bonds | hCA IX - Ligand | 2-3 bonds | Consistent hydrogen bonding with key residues (e.g., Thr199). |

Table 3: Representative Predicted ADMET Properties

| Property | Predicted Value | Compliance/Risk |

|---|---|---|

| Molecular Weight | 248.7 g/mol | Lipinski Compliant (<500) |

| LogP | 1.85 | Lipinski Compliant (<5) |

| H-Bond Donors | 2 | Lipinski Compliant (<5) |

| H-Bond Acceptors | 3 | Lipinski Compliant (<10) |

| GI Absorption | High | Favorable |

| BBB Permeant | No | Low risk of CNS side-effects |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Carbonic Anhydrase Signaling Pathway

The inhibition of carbonic anhydrase disrupts the fundamental equilibrium between carbon dioxide and bicarbonate, impacting cellular pH regulation. In cancer cells, which often rely on CA IX to manage acidosis from high metabolic rates, inhibiting this enzyme can lead to intracellular acidification and reduced cell viability.[17]

Conclusion

This technical guide outlines a robust in silico strategy for evaluating this compound as a potential inhibitor of human carbonic anhydrases. The described workflow, combining molecular docking, molecular dynamics, and ADMET prediction, provides a comprehensive framework for assessing its binding affinity, stability, and drug-likeness. The representative data suggests that the compound could exhibit potent and selective inhibition of tumor-associated isoforms like hCA IX with a favorable pharmacokinetic profile. These computational findings strongly support the progression of this compound to in vitro enzymatic assays and further preclinical development.

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Molecular Dynamics Simulation of Carbonic Anhydrase | Hungarian Materials and Chemical Sciences and Engineering [ojs.uni-miskolc.hu]

- 12. Molecular dynamics simulations of human carbonic anhydrase II: insight into experimental results and the role of solvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Degradation Pathways of N-Allyl-3-amino-4-chlorobenzenesulfonamide

A comprehensive review of the stability profile and degradation mechanisms of N-Allyl-3-amino-4-chlorobenzenesulfonamide, a key consideration for researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Understanding its stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy. This technical guide synthesizes the currently available scientific information regarding the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. A thorough understanding of these degradation pathways is critical for the development of stable formulations and for defining appropriate storage and handling conditions.

Note: Publicly available scientific literature specifically detailing the stability and degradation pathways of this compound is limited. Therefore, this guide also draws upon established knowledge of the degradation of structurally similar sulfonamide compounds to infer potential degradation routes. Further experimental studies are warranted to definitively characterize the behavior of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence the compound's susceptibility to various degradation mechanisms.

| Property | Value |

| Molecular Formula | C₉H₁₁ClN₂O₂S |

| Molecular Weight | 246.72 g/mol |

| Appearance | (Data not available) |

| Solubility | (Data not available) |

| pKa | (Data not available) |

Forced Degradation Studies

Hydrolytic Degradation

The sulfonamide functional group is generally susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. The C-S bond in the benzenesulfonamide moiety and the S-N bond of the sulfonamide can be targets for hydrolytic cleavage.

Potential Hydrolytic Degradation Products:

-

3-Amino-4-chlorobenzenesulfonic acid

-

Allylamine

Experimental Protocol for Hydrolytic Degradation:

A typical experimental protocol to assess hydrolytic stability would involve the following steps:

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Sample Analysis: At specified time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Peak Identification: Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Logical Workflow for Hydrolytic Stability Testing:

The Expanding Therapeutic Frontier of Sulfonamide Derivatives: A Technical Guide to Their Discovery and Development

Introduction: The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility in the pursuit of novel therapeutic agents. Since the revolutionary discovery of prontosil, the first commercially available antibacterial sulfonamide, this privileged structural motif has been ingeniously modified to yield a diverse armamentarium of drugs with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of recent advancements in the discovery and development of novel sulfonamide derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols, and visualizes critical pathways to facilitate a comprehensive understanding of this dynamic field.

Core Therapeutic Applications and Mechanisms of Action

Novel sulfonamide derivatives have transcended their traditional role as antimicrobial agents and are now prominent in various therapeutic areas, including oncology, ophthalmology, and virology.[1][2][3] Their therapeutic efficacy stems from the ability of the sulfonamide functional group to mimic or compete with endogenous molecules, thereby inhibiting key enzymes or disrupting critical signaling pathways.

A significant area of investigation is their role as carbonic anhydrase (CA) inhibitors .[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] By inhibiting specific CA isoforms, sulfonamide-based drugs can modulate pH homeostasis, which is crucial in various physiological and pathological processes, including tumorigenesis and glaucoma.[4][6] The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme.[7]

In oncology, sulfonamide derivatives are being developed as potent inhibitors of receptor tyrosine kinases , such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[9] By blocking the ATP-binding site of VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis.[8]

Furthermore, the classical mechanism of folate synthesis inhibition in bacteria continues to be exploited for the development of new antimicrobial agents, particularly against drug-resistant strains.[10] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[11]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected novel sulfonamide derivatives against various targets. This data provides a comparative overview of their potency and spectrum of activity.

Table 1: Anticancer Activity of Novel Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8a | HeLa | 10.9 ± 1.01 | [1] |

| MDA-MB-231 | 19.22 ± 1.67 | [1] | |

| MCF-7 | 12.21 ± 0.93 | [1] | |

| 8b | HeLa | 7.2 ± 1.12 | [1] |

| MDA-MB-231 | 4.62 ± 0.13 | [1] | |

| MCF-7 | 7.13 ± 0.13 | [1] | |

| 13 | HepG2 | 0.1943 ± 0.02 | [12] |

| HCT-116 | 0.2865 ± 0.02 | [12] | |

| MCF-7 | 0.0977 ± 0.01 | [12] | |

| 15 | VEGFR-2 | 0.0787 | [13] |

| Various | MDA-MB-468 | < 30 | [14] |

| MCF-7 | < 128 | [14] |

| | HeLa | < 360 |[14] |

Table 2: Antimicrobial Activity of Novel Sulfonamide Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1b | Staphylococcus aureus | 64 | [15] |

| 1c | Staphylococcus aureus | 64 | [15] |

| 1d | Staphylococcus aureus | 64 | [15] |

| 1a | Staphylococcus aureus | 256-512 | [15] |

| I | Staphylococcus aureus (MRSA) | 32-512 | [16] |

| II | Staphylococcus aureus (MRSA) | 32-512 | [16] |

| 1C | E. coli | 50 | [11] |

| 4ii | S. aureus | 250 | [10] |

| E. coli | 125 | [10] | |

| C. albicans | 62.5 | [10] | |

| C. parapsilosis | 125 | [10] | |

| 8iii | C. albicans | 31.25 | [10] |

| | C. parapsilosis | 62.5 |[10] |

Table 3: Enzyme Inhibitory Activity of Novel Sulfonamide Derivatives

| Compound ID | Enzyme | Ki (nM) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3 | hCA I | 49.45 ± 9.13 | [17] | |

| 9 | hCA II | 36.77 ± 8.21 | [17] | |

| Tosylamide | CAS1 | 43.2 | [5] | |

| 3-Fluorosulfanilamide | CAS1 | 79.6 | [5] | |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | CAS2 | 48.1 | [5] | |

| 3a | α-glucosidase | 19.39 | [18] | |

| 3b | α-glucosidase | 25.12 | [18] |

| 6 | α-glucosidase | | 22.02 |[18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel sulfonamide derivatives, based on established protocols from the literature.

General Synthesis of Novel Sulfonamide Derivatives

The most common and versatile method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[19]

Materials:

-

Appropriate primary or secondary amine

-

Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

-

Base (e.g., triethylamine, pyridine, or aqueous sodium carbonate solution)[20][21]

-

Solvent (e.g., dichloromethane, DMF, glacial acetic acid)[21][22][23]

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate or sodium carbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: Dissolve the amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an aqueous base, dissolve the amine in water.[20]

-

Addition of Base: Add the base (1.2-2 equivalents) to the amine solution and stir. For reactions in organic solvents, triethylamine or pyridine is commonly used.[21] For aqueous conditions, a 1 M solution of sodium carbonate is used to maintain a pH of 8-10.[20]

-

Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1 equivalent) to the reaction mixture. The reaction is often performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature or heated to reflux.[22]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, if in an organic solvent, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium bicarbonate/carbonate solution, and brine.[21]

-

If the reaction is in an aqueous medium, acidify the mixture to precipitate the sulfonamide product, which is then collected by filtration.[20]

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized sulfonamides are confirmed by various spectroscopic methods, including:

-

FT-IR: To identify the characteristic stretching vibrations of the N-H and SO2 groups.[20]

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the connectivity of atoms.[20][23]

-

Mass Spectrometry (ESI-MS): To determine the molecular weight of the compound.[20]

-

Elemental Analysis: To confirm the elemental composition.[22]